molecular formula C19H19N3O3 B6501366 N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]furan-3-carboxamide CAS No. 1421507-60-9

N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]furan-3-carboxamide

Cat. No.: B6501366
CAS No.: 1421507-60-9
M. Wt: 337.4 g/mol
InChI Key: WCFZYRHUOIXLMM-UHFFFAOYSA-N
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Description

N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]furan-3-carboxamide is a useful research compound. Its molecular formula is C19H19N3O3 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.14264148 g/mol and the complexity rating of the compound is 556. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]furan-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H22N6O2C_{23}H_{22}N_{6}O_{2}, with a molecular weight of approximately 414.469 g/mol. Its structure includes a furan ring, a phthalazine derivative, and a carboxamide functional group, suggesting diverse interactions with biological targets .

Research indicates that compounds similar to this compound may interact with various biological macromolecules, including enzymes and receptors involved in disease processes. The unique structural features of this compound allow it to potentially exhibit:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various microbial strains, indicating that this compound may possess similar properties .
  • Anticancer Properties : Phthalazine derivatives are known for their anticancer activities, suggesting that this compound could be explored for cancer treatment .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and structurally related compounds:

Compound Name Structural Features Biological Activity
N-(3-Cyclopentyl)-4-Oxo-phthalazinePhthalazine coreAnticancer
6-Fluoro-phthalazineFluorine substitution on phthalazineAntimicrobial
5-(4-Chlorophenyl)-triazolidineTriazolidine coreAnticancer
4-Oxo-phthalazine derivativesVarious substitutions on phthalazineAntiviral
1H-indazole derivativesIndazole ring systemAntifungal

This table highlights the potential for further investigation into the unique combination of structural elements within this compound that may confer distinct biological properties .

Case Studies and Research Findings

Several studies have focused on the biological activity of phthalazine derivatives and their analogs. Notable findings include:

  • Antimicrobial Studies : Research has demonstrated that triazole derivatives exhibit significant antifungal properties. Compounds structurally related to N-[...]-furan derivatives have been tested against various fungal strains, showing promising results .
  • Anticancer Research : Investigations into phthalazine-based compounds have revealed their potential in inhibiting cancer cell proliferation in vitro. For instance, studies have indicated that modifications to the phthalazine structure can enhance cytotoxicity against specific cancer cell lines .

Properties

IUPAC Name

N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c23-18(13-9-10-25-12-13)20-11-17-15-7-3-4-8-16(15)19(24)22(21-17)14-5-1-2-6-14/h3-4,7-10,12,14H,1-2,5-6,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFZYRHUOIXLMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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